
5-Methoxy-2-methylnicotinic acid
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Overview
Description
5-Methoxy-2-methylnicotinic acid: is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of nicotinic acid, featuring a methoxy group at the 5-position and a methyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylnicotinic acid typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method includes the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which is a standard approach for producing nicotinic acid derivatives .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine. The oxidation process is a key step in this production, although it generates by-products like nitrous oxide, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, amines, and substituted pyridines .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2-methylnicotinic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its derivatives are often used as probes to investigate biological processes .
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence metabolic processes. The compound can inhibit certain enzymes, leading to altered cellular functions and therapeutic effects . The exact molecular targets and pathways are still under investigation, but it is believed to affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Nicotinic Acid:
5-Methoxy-2-methylpyridine: A closely related compound with similar chemical properties but different biological activities.
2-Methylnicotinic Acid: Another derivative of nicotinic acid with distinct chemical and biological properties.
Uniqueness: 5-Methoxy-2-methylnicotinic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(10)11)3-6(12-2)4-9-5/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCSEVPJYUUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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